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molecular formula C16H10Cl3N3O2 B032026 2-[3,5-Dichloro-4-[(4-chlorophenyl)methyl]phenyl]-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 133648-80-3

2-[3,5-Dichloro-4-[(4-chlorophenyl)methyl]phenyl]-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No. B032026
M. Wt: 382.6 g/mol
InChI Key: OKYBVAJQBYWJHL-UHFFFAOYSA-N
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Patent
US06211178B1

Procedure details

In 2 ml of acetic acid were dissolved 0.2 g of 2-[3,5-dichloro-4-(4-chlorobenzyl)phenyl]-4,5-dihydro-1,2,4-triazine-3(2H)-one and 0.2 ml of hydrogenperoxide (30%). The reaction was allowed to proceed for 3 hours at temperatures ranging from 100 to 110° C. To the reaction mixture was added 20 ml of water to cause precipitation of the titled compound as crystalline product. The product was collected by filtration. The yield was 85%. m.p.175-176° C.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
2-[3,5-dichloro-4-(4-chlorobenzyl)phenyl]-4,5-dihydro-1,2,4-triazine-3(2H)-one
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N:17]2[C:22](=[O:23])[NH:21][CH2:20][CH:19]=[N:18]2)[CH:5]=[C:6]([Cl:16])[C:7]=1[CH2:8][C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=1.[OH:24]O.O>C(O)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([N:17]2[C:22](=[O:23])[NH:21][C:20](=[O:24])[CH:19]=[N:18]2)[CH:5]=[C:6]([Cl:16])[C:7]=1[CH2:8][C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Two
Name
2-[3,5-dichloro-4-(4-chlorobenzyl)phenyl]-4,5-dihydro-1,2,4-triazine-3(2H)-one
Quantity
0.2 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1CC1=CC=C(C=C1)Cl)Cl)N1N=CCNC1=O
Name
Quantity
0.2 mL
Type
reactant
Smiles
OO
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
ranging from 100 to 110° C
CUSTOM
Type
CUSTOM
Details
precipitation of the titled compound as crystalline product
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC=1C=C(C=C(C1CC1=CC=C(C=C1)Cl)Cl)N1N=CC(NC1=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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